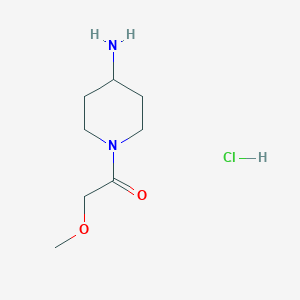

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is a chemical compound that contains a piperidine ring, an amino group, and a methoxyethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride typically involves the reaction of 4-aminopiperidine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride has shown promise in the following areas:

- Pharmacological Activity : Preliminary studies indicate that the compound may exhibit potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in metabolic processes .

- Dipeptidyl Peptidase IV Inhibition : Similar compounds have been noted for their Dipeptidyl Peptidase IV (DPP-IV) inhibition properties, which are crucial in the management of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis:

- Building Block for Drug Development : Its unique structure allows it to act as a building block for synthesizing more complex molecules with potential therapeutic effects. The amino group can participate in nucleophilic reactions, making it valuable for creating derivatives with varying biological activities .

Cosmetic Formulations

Recent studies have explored the incorporation of this compound in cosmetic formulations:

- Stabilizing Agent : The compound's properties may enhance the stability and efficacy of topical formulations. Its ability to interact with skin receptors could lead to improved skin penetration and bioavailability of active ingredients .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

A study conducted on related compounds demonstrated significant DPP-IV inhibition, suggesting that this compound may share similar properties. The mechanism involves enhancing insulin response by inhibiting the enzyme responsible for degrading incretin hormones, which are vital for glucose metabolism.

Case Study: Cosmetic Application

In cosmetic formulations, the compound was evaluated for its stability and skin-feel properties. The results indicated that it could enhance moisture retention and improve the overall sensory experience of topical products, making it a candidate for further development in skincare applications .

Mecanismo De Acción

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethanone moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride

- 1-(4-Aminopiperidin-1-yl)prop-2-en-1-one hydrochloride

- 3-(4-Aminopiperidin-1-yl)propan-1-ol dihydrochloride

Uniqueness

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride is unique due to the presence of the methoxyethanone moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Actividad Biológica

1-(4-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, also known by its CAS number 1158579-16-8, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C8H17ClN2O |

| Molecular Weight | 188.69 g/mol |

| CAS Number | 1158579-16-8 |

Research indicates that this compound functions primarily as a modulator of neurotransmitter systems. It is believed to interact with various receptors in the central nervous system (CNS), particularly those involved in dopamine and serotonin signaling pathways. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Pharmacological Effects

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with similar piperidine structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may contribute to these effects.

- Cognitive Enhancement : Research indicates that the compound may enhance cognitive functions, potentially making it beneficial for conditions such as Alzheimer's disease.

- Analgesic Properties : Preliminary findings suggest that it may possess analgesic properties, offering potential for pain management therapies.

Case Studies and Research Findings

Several key studies have contributed to our understanding of the biological activity of this compound:

- Study on Antidepressant Effects :

- Cognitive Enhancement Research :

- Pain Management Study :

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-7(9)3-5-10;/h7H,2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DABZCYDGCZVEKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.